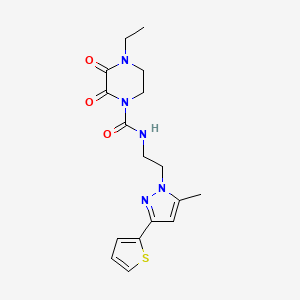
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is a chemical compound that has been developed for research purposes. It is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling and is an important target for the treatment of B-cell malignancies.
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is likely that it binds to the active site of cdk2, inhibiting its activity and thus disrupting the cell cycle . This can lead to the arrest of cell division and potentially induce apoptosis in cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the arrest of cell division, affecting the proliferation of cells. The downstream effects of this disruption can vary depending on the type of cell and the overall state of the organism.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibition of CDK2. This can lead to the arrest of cell division, potentially inducing apoptosis in cancer cells .
Advantages and Limitations for Lab Experiments
The main advantage of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is its potency and specificity for BTK. It has been shown to be effective in inhibiting BTK at low concentrations and has minimal off-target effects. However, its irreversible binding to BTK can be a limitation in some experiments, as it may lead to irreversible inhibition of the enzyme.
Future Directions
There are several future directions for the research on N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide. One area of interest is the development of new analogs with improved potency and selectivity for BTK. Another area of interest is the study of the combination of this compound with other drugs for the treatment of B-cell malignancies. Finally, the study of the mechanism of action of this compound and its effects on other signaling pathways is an important area of future research.
In conclusion, this compound is a potent inhibitor of BTK and has significant potential for the treatment of B-cell malignancies. Its potency and specificity for BTK make it an important tool for the study of B-cell receptor signaling and the development of new treatments for B-cell malignancies.
Synthesis Methods
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide involves several steps. The starting material is 2-fluorobenzenesulfonamide, which is reacted with 2,2-dimethylthioacetaldehyde to form an imine intermediate. This intermediate is then reacted with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with the sodium salt of 3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine to form the final product.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide has been extensively studied for its potential use in the treatment of B-cell malignancies. It has been shown to be effective in inhibiting BTK and blocking B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies.
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-14-7-1-2-8-15(14)24(21,22)17-12-5-3-6-13(11-12)18-9-4-10-23(18,19)20/h1-3,5-8,11,17H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMVJWUBTUVQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2912509.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2912510.png)
![N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2912514.png)


![Ethyl 3-(4-fluorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912517.png)

![(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2912519.png)

![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)


![1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2912528.png)
